molecular formula C9H11NO B3059305 5,6,7,8-Tetrahydroisoquinolin-5-ol CAS No. 97112-03-3

5,6,7,8-Tetrahydroisoquinolin-5-ol

Cat. No.: B3059305
CAS No.: 97112-03-3
M. Wt: 149.19 g/mol
InChI Key: FZUMQCKAVKSWLQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-5-ol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol typically involves the reduction of isoquinoline derivatives. One common method is the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium in ethanol, which yields trans-decahydroquinolines. The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction reactions using catalysts to enhance the efficiency and yield of the process. The choice of catalysts and reaction conditions is optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroisoquinolin-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Sodium in ethanol is a typical reducing agent used in its synthesis.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of quinones and other oxidized derivatives.

  • Reduction: Reduction reactions typically yield saturated derivatives such as trans-decahydroquinolines.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Scientific Research Applications

5,6,7,8-Tetrahydroisoquinolin-5-ol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5,6,7,8-Tetrahydroisoquinolin-5-ol is structurally similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-Tetrahydroisoquinoline and 2,3-Cyclopentenopyridine. its unique structural features and chemical properties distinguish it from these compounds. For example, its specific reduction products and reactivity profile set it apart from other isoquinoline derivatives.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline

  • 2,3-Cyclopentenopyridine

  • 7,8-Dihydroisoquinolin-5(6H)-one

  • 2,3,4,5,6,7,8,10-Octahydroquinolines

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Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMQCKAVKSWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445952
Record name 5,6,7,8-tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97112-03-3
Record name 5,6,7,8-tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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